molecular formula C20H19NO4 B14254074 1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester CAS No. 170238-94-5

1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester

Cat. No.: B14254074
CAS No.: 170238-94-5
M. Wt: 337.4 g/mol
InChI Key: TWYOSWBHPXGQGZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester typically involves the reaction of pyrrole derivatives with appropriate reagents under controlled conditions. One common method includes the use of a catalyst-free and environmentally friendly reaction that yields the desired product in excellent yield and short time duration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include trifluoroacetic acid as a catalyst under microwave conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields of research and industry.

Properties

CAS No.

170238-94-5

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 3,4-bis(4-methoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C20H19NO4/c1-23-15-8-4-13(5-9-15)17-12-21-19(20(22)25-3)18(17)14-6-10-16(24-2)11-7-14/h4-12,21H,1-3H3

InChI Key

TWYOSWBHPXGQGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=C2C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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